5-cyclopropyl-6-(2,6-dimethylpyridin-4-yl)-N-[(3R,4R)-3-fluoro-1-methylpiperidin-4-yl]-1H-indazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound 15, identified by the PubMed ID 35450354, is a synthetic organic compound known for its dual antagonistic activity against Toll-like receptor 7 and Toll-like receptor 8. These receptors are part of the innate immune system and play a crucial role in recognizing pathogen-associated molecular patterns. Compound 15 has shown significant pharmacodynamic effects, particularly in inhibiting Toll-like receptor 7-dependent interferon-alpha release in vivo following oral administration .
Preparation Methods
The synthesis of Compound 15 involves a series of chemical reactions designed to optimize its physicochemical properties for cellular potency. The preparation methods typically start with a small screening hit, which is then optimized through structure-based techniques. The synthetic routes involve multiple steps, including the formation of key intermediates and final product purification. Industrial production methods focus on scalability and reproducibility, ensuring that the compound can be produced in large quantities with consistent quality .
Chemical Reactions Analysis
Compound 15 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
Compound 15 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of Toll-like receptor antagonists.
Biology: Investigated for its role in modulating immune responses and its potential therapeutic applications in autoimmune diseases.
Medicine: Explored as a potential treatment for conditions involving inappropriate activation of Toll-like receptor 7 and Toll-like receptor 8, such as lupus erythematosus.
Industry: Utilized in the development of new pharmaceuticals targeting Toll-like receptors.
Mechanism of Action
The mechanism of action of Compound 15 involves its antagonistic activity against Toll-like receptor 7 and Toll-like receptor 8. By binding to these receptors, Compound 15 inhibits their activation and subsequent signaling pathways. This results in the suppression of interferon-alpha release and other pro-inflammatory cytokines, thereby modulating the immune response. The molecular targets and pathways involved include the inhibition of Toll-like receptor 7 and Toll-like receptor 8 signaling cascades .
Comparison with Similar Compounds
Compound 15 is unique in its dual antagonistic activity against both Toll-like receptor 7 and Toll-like receptor 8. Similar compounds include:
Compound 16: Another Toll-like receptor antagonist with a different chemical structure but similar biological activity.
Compound 17: A selective Toll-like receptor 7 antagonist with distinct pharmacokinetic properties.
Properties
Molecular Formula |
C23H28FN5 |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
5-cyclopropyl-6-(2,6-dimethylpyridin-4-yl)-N-[(3R,4R)-3-fluoro-1-methylpiperidin-4-yl]-1H-indazol-3-amine |
InChI |
InChI=1S/C23H28FN5/c1-13-8-16(9-14(2)25-13)18-11-22-19(10-17(18)15-4-5-15)23(28-27-22)26-21-6-7-29(3)12-20(21)24/h8-11,15,20-21H,4-7,12H2,1-3H3,(H2,26,27,28)/t20-,21-/m1/s1 |
InChI Key |
PNGWZDXPZBZBRC-NHCUHLMSSA-N |
Isomeric SMILES |
CC1=CC(=CC(=N1)C)C2=C(C=C3C(=C2)NN=C3N[C@@H]4CCN(C[C@H]4F)C)C5CC5 |
Canonical SMILES |
CC1=CC(=CC(=N1)C)C2=C(C=C3C(=C2)NN=C3NC4CCN(CC4F)C)C5CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.